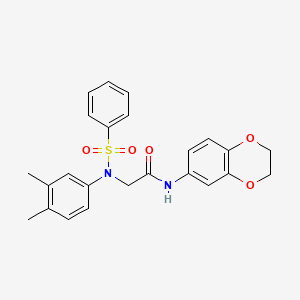![molecular formula C18H19ClN2OS B4747590 (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4747590.png)
(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride
Übersicht
Beschreibung
(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is currently being investigated for its potential use in the treatment of B-cell malignancies.
Wirkmechanismus
(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride works by inhibiting the activity of BTK, a kinase that plays a critical role in the development and survival of B-cells. By inhibiting BTK, (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride prevents the activation of downstream signaling pathways that are necessary for B-cell proliferation and survival.
Biochemical and Physiological Effects:
(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of BTK phosphorylation, inhibition of B-cell proliferation, induction of apoptosis (programmed cell death), and inhibition of the production of cytokines and chemokines that promote B-cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride is its potent inhibitory activity against BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, one limitation of (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride is its potential for off-target effects, which may lead to unwanted side effects in patients.
Zukünftige Richtungen
There are several potential future directions for the investigation of (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride. One area of interest is the development of combination therapies that incorporate (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride with other agents that target different signaling pathways in B-cells. Another area of interest is the investigation of (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to better understand the potential side effects of (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride and to develop strategies to minimize these effects.
Wissenschaftliche Forschungsanwendungen
(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride has been the subject of several scientific studies that have investigated its potential as a therapeutic agent for B-cell malignancies. In preclinical studies, (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride has demonstrated potent inhibition of BTK and has shown efficacy in inhibiting the growth of B-cell lymphomas and leukemias.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS.ClH/c1-3-16(12-19-9-1)13-20-11-15-5-7-17(8-6-15)21-14-18-4-2-10-22-18;/h1-10,12,20H,11,13-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZZRXRMNQYDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-methylbenzyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4747507.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4747515.png)

![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4747518.png)
![2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4747522.png)
![N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4747534.png)

![1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4747574.png)
![5'-bromo-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4747588.png)
![5-[(cyclopentylacetyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4747593.png)
![N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4747594.png)

![3-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4747612.png)
